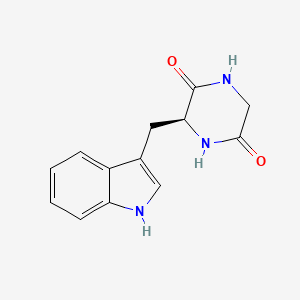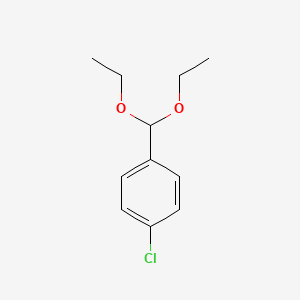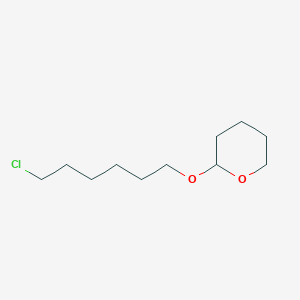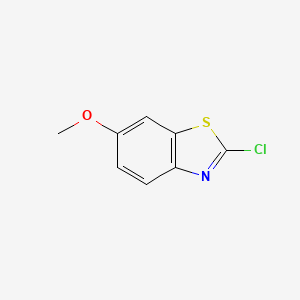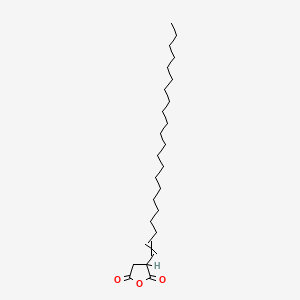
3-Docos-1-enyloxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Docos-1-enyloxolane-2,5-dione, also known as docosenylsuccinic anhydride, is a chemical compound with the molecular formula C26H46O3. It is an anhydride derivative of succinic acid, featuring a long aliphatic chain with a double bond and an oxolane ring. This compound is primarily used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Docos-1-enyloxolane-2,5-dione typically involves the reaction of docosenoic acid with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the anhydride bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors that can maintain the necessary temperature and pressure conditions. The reactants are continuously fed into the reactor, and the product is collected and purified through distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Docos-1-enyloxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Hydrolysis: Dicosenoic acid and succinic acid.
Esterification: Esters of docosenoic acid.
Amidation: Amides of docosenoic acid.
Applications De Recherche Scientifique
3-Docos-1-enyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce long aliphatic chains into molecules.
Biology: Studied for its potential role in modifying biological molecules and membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 3-Docos-1-enyloxolane-2,5-dione involves its ability to react with nucleophiles due to the presence of the anhydride group. This reactivity allows it to modify various molecules, including proteins and lipids, by forming covalent bonds. The long aliphatic chain provides hydrophobic interactions, making it useful in modifying membrane properties and enhancing the solubility of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosenoic acid: A fatty acid with a similar aliphatic chain but lacks the anhydride group.
Succinic anhydride: A simpler anhydride without the long aliphatic chain.
Oxolane derivatives: Compounds containing the oxolane ring but with different substituents.
Uniqueness
3-Docos-1-enyloxolane-2,5-dione is unique due to its combination of a long aliphatic chain, an anhydride group, and an oxolane ring. This combination imparts unique chemical properties, making it versatile for various applications in synthesis, research, and industry .
Propriétés
Numéro CAS |
58598-42-8 |
|---|---|
Formule moléculaire |
C26H46O3 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
3-[(E)-docos-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C26H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25(27)29-26(24)28/h21-22,24H,2-20,23H2,1H3/b22-21+ |
Clé InChI |
WYSMQSIDRZXTBU-QURGRASLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


